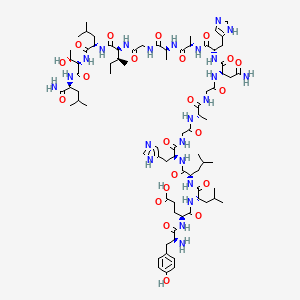

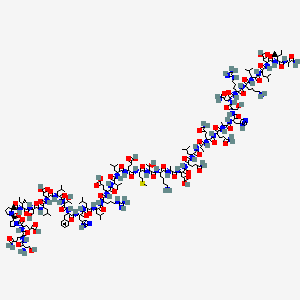

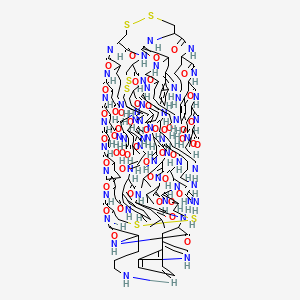

H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

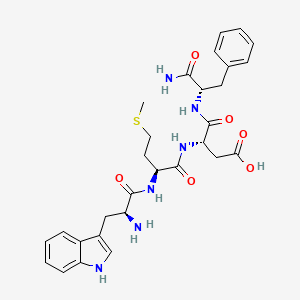

説明

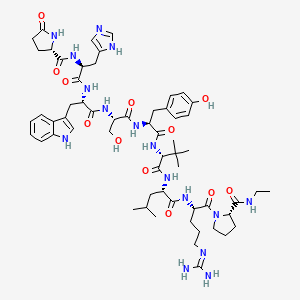

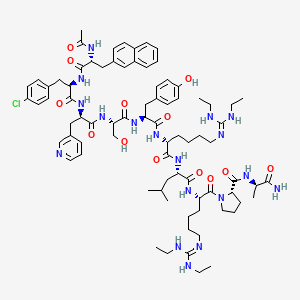

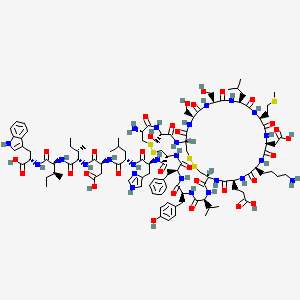

SNX-482は、ヒステロクレート・ギガス(Hysterocrates gigas)タランチュラの毒から単離されたペプチド毒素です。 R型カルシウムチャネル(Cav2.3)の高親和性阻害で知られており、より高濃度では、他のカルシウムチャネルやナトリウムチャネルも阻害することがあります

科学的研究の応用

SNX-482 has a wide range of scientific research applications, particularly in the fields of neuroscience and pain management. It has been used to elucidate the roles of calcium channels in neurotransmitter release and neuronal excitability . Additionally, SNX-482 has been shown to inhibit neuronal responses in neuropathic pain models, suggesting its potential use in reducing dorsal horn neuronal pain in neuropathic pain therapy . Furthermore, SNX-482 has been used to study the gating mechanisms of calcium channels and their role in various physiological processes .

作用機序

SNX-482は、Cav2.3カルシウムチャネルの電圧感知ドメインに結合することにより作用し、それらの活性化を阻害します 。 この阻害は電圧依存性であり、強い電圧をかけることで逆転させることができます 。 SNX-482は、Cav2.3チャネルのドメインIIIおよびIVと相互作用して、ゲーティングを有意に阻害します 。 より高濃度では、SNX-482は、L型およびP/Q型カルシウムチャネルも阻害し、ナトリウムチャネルを不完全的に阻害することができます .

類似の化合物との比較

SNX-482は、グラマトキシンS1Aやハナトキシンなどの他のクモペプチドと相同です 。 これらのペプチドもカルシウムチャネルを標的としていますが、特異性と作用機序が異なります。 たとえば、ハナトキシンは電圧依存性カリウムチャネルを標的とするのに対し、グラマトキシンS1Aはカルシウムチャネルを標的とします 。 SNX-482の独自性は、R型カルシウムチャネル(Cav2.3)に対する高い親和性と選択性にあるため、さまざまな生理学的および病理学的状態において、これらのチャネルを研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

SNX 482 acts as a high-affinity blocker of R-type Ca 2+ (Cav2.3) channels . It inhibits native R-type Ca 2+ currents at weak nanomolar concentrations in rat neurohypophyseal nerve terminals . It does not influence R-type Ca 2+ currents at concentrations of 200–500 nM in several types of rat central neurons . At higher concentrations, it can also block other Ca 2+ channels and Na + channels .

Cellular Effects

SNX 482 has been found to dramatically reduce the A-type potassium current in acutely dissociated dopamine neurons from mouse substantia nigra pars compacta . This effect persisted even when calcium was replaced by cobalt, showing that it was not secondary to a reduction of calcium influx .

Molecular Mechanism

The compound was initially identified as a selective, voltage-dependent inhibitor of Cav2.3 (a1E, R-type) channels . SNX 482 needs to interact with a1E domains III and IV to play a role in the significant inhibition of R-type channel gating . Although SNX 482 is generally viewed as a selective inhibitor of Cav2.3 (a1E, R-type) channels, more recently it was shown that it can also inhibit L-type or P/Q type Ca 2+ channels and incompletely block Na + channels .

準備方法

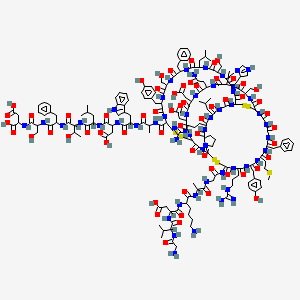

SNX-482は、一般的にヒステロクレート・ギガス(Hysterocrates gigas)タランチュラの毒から単離されます。 SNX-482の合成調製には、大腸菌(Escherichia coli)における組換え発現、続いて高速液体クロマトグラフィー(HPLC)による精製が含まれ、98%以上の純度が達成されます 。 SNX-482の分子式はC192H274N52O60S7で、分子量は約4495 Daです .

化学反応の分析

SNX-482は、主にカルシウムチャネルとの相互作用に関与するさまざまな化学反応を起こします。 電圧依存的な方法で、R型カルシウムチャネル(Cav2.3)の高親和性阻害剤として作用します 。 より高濃度では、L型およびP/Q型カルシウムチャネルも阻害し、ナトリウムチャネルを不完全的に阻害することもあります 。 これらの反応から生成される主な生成物は、阻害されたカルシウムチャネルとナトリウムチャネルであり、これはカルシウムイオンとナトリウムイオンの流入を減少させます。

科学研究への応用

SNX-482は、特に神経科学や疼痛管理の分野において、幅広い科学研究への応用があります。 神経伝達物質の放出と神経細胞の興奮性におけるカルシウムチャネルの役割を解明するために使用されてきました 。 さらに、SNX-482は、神経障害性疼痛モデルにおける神経細胞の応答を阻害することが示されており、神経障害性疼痛治療における背側角神経細胞の痛みを軽減する可能性を示唆しています 。 さらに、SNX-482は、カルシウムチャネルのゲーティング機構とそのさまざまな生理学的プロセスにおける役割を研究するために使用されてきました .

類似化合物との比較

SNX-482 is homologous to other spider peptides such as grammatoxin S1A and hanatoxin . These peptides also target calcium channels but have different specificities and mechanisms of action. For example, hanatoxin targets voltage-gated potassium channels, while grammatoxin S1A targets calcium channels . The uniqueness of SNX-482 lies in its high affinity and selectivity for R-type calcium channels (Cav2.3), making it a valuable tool for studying these channels in various physiological and pathological conditions .

特性

CAS番号 |

203460-30-4 |

|---|---|

分子式 |

C192H274N52O60S7 |

分子量 |

4495 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1R,7S,10S,13S,19R,24R,27S,30S,33S,36S,45R,48S,51S,54S,57S,60S,63R,68R,71S,74S,77S,80S,83S,86S)-24-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C192H274N52O60S7/c1-91(2)57-114-157(270)207-79-146(257)213-135-85-306-307-86-136-183(296)237-133(83-248)179(292)242-153(95(9)10)187(300)231-124(67-141(195)252)170(283)228-126(69-148(260)261)173(286)229-127(70-149(262)263)174(287)239-138(184(297)240-139(189(302)244-55-30-42-140(244)185(298)217-112(161(274)219-114)41-29-54-202-192(198)199)89-311-308-84-134(212-145(256)78-205-155(268)96(11)209-159(272)110(39-26-27-52-193)214-171(284)128(71-150(264)265)232-186(299)152(94(7)8)241-142(253)73-194)181(294)215-111(40-28-53-201-191(196)197)160(273)223-119(63-102-43-47-106(250)48-44-102)164(277)216-113(51-56-305-14)162(275)222-117(60-99-31-18-15-19-32-99)158(271)206-76-143(254)204-77-144(255)211-136)88-310-309-87-137(238-167(280)120(64-103-45-49-107(251)50-46-103)225-177(290)131(81-246)234-165(278)118(61-100-33-20-16-21-34-100)224-163(276)115(58-92(3)4)221-176(289)130(80-245)236-169(282)123(226-182(135)295)66-105-75-200-90-208-105)180(293)210-97(12)156(269)218-122(65-104-74-203-109-38-25-24-37-108(104)109)168(281)227-125(68-147(258)259)172(285)220-116(59-93(5)6)175(288)243-154(98(13)249)188(301)230-121(62-101-35-22-17-23-36-101)166(279)235-132(82-247)178(291)233-129(190(303)304)72-151(266)267/h15-25,31-38,43-50,74-75,90-98,110-140,152-154,203,245-251H,26-30,39-42,51-73,76-89,193-194H2,1-14H3,(H2,195,252)(H,200,208)(H,204,254)(H,205,268)(H,206,271)(H,207,270)(H,209,272)(H,210,293)(H,211,255)(H,212,256)(H,213,257)(H,214,284)(H,215,294)(H,216,277)(H,217,298)(H,218,269)(H,219,274)(H,220,285)(H,221,289)(H,222,275)(H,223,273)(H,224,276)(H,225,290)(H,226,295)(H,227,281)(H,228,283)(H,229,286)(H,230,301)(H,231,300)(H,232,299)(H,233,291)(H,234,278)(H,235,279)(H,236,282)(H,237,296)(H,238,280)(H,239,287)(H,240,297)(H,241,253)(H,242,292)(H,243,288)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,303,304)(H4,196,197,201)(H4,198,199,202)/t96-,97-,98+,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152-,153-,154-/m0/s1 |

InChIキー |

NSUPRLHDCFNOKD-CICZDBDCSA-N |

SMILES |

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CC(C)C)CO)CC9=CNC=N9)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C6=O)CCCNC(=N)N)CC(C)C)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO)CC1=CC=CC=C1)CCSC)CC1=CC=C(C=C1)O)CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O |

正規SMILES |

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO |

純度 |

>98% |

配列 |

GVDKAGCRYMFGGCSVNDDCCPRLGCHSLFSYCAWDLTFSD(Disulfide bridge between Cys7 and Cys21, Cys14 and Cys26, Cys20 and Cys33) |

溶解性 |

Soluble in water |

ソース |

Synthetic |

保存方法 |

-20°C |

製品の起源 |

United States |

Q1: What is the primary target of SNX-482?

A: SNX-482 is a selective antagonist of the CaV2.3 channel, a voltage-gated calcium channel that contributes to the R-type calcium current. [, , ]

Q2: How does SNX-482 interact with CaV2.3 channels?

A: SNX-482 inhibits CaV2.3 channels by binding to their voltage-sensing domains, ultimately preventing calcium influx into the cell. []

Q3: What are the downstream effects of SNX-482's interaction with CaV2.3 channels?

A3: Inhibiting CaV2.3 channels with SNX-482 can lead to various effects depending on the cell type and physiological context. Some notable effects include:

- Reduced Neurotransmitter Release: SNX-482 can inhibit neurotransmitter release, particularly in the hippocampus, thalamus, and neurohypophysis. [, , ]

- Altered Neuronal Activity: SNX-482 can modulate neuronal activity by affecting action potential firing patterns and synaptic plasticity. [, ]

- Modified Physiological Processes: SNX-482 has been shown to influence processes like hormone secretion, cerebral blood flow, and pain perception. [, , ]

Q4: What makes SNX-482 a useful tool in research?

A: The selectivity of SNX-482 for CaV2.3 channels makes it a valuable pharmacological tool for investigating the specific roles of these channels in various physiological and pathological processes. [, ]

Q5: What is the molecular formula and weight of SNX-482?

A5: SNX-482 has the molecular formula C185H274N50O59S6 and a molecular weight of 4145.7 g/mol.

Q6: Is there spectroscopic data available for SNX-482?

A: While specific spectroscopic data might be available in specialized databases, the provided research papers primarily focus on the functional characterization of SNX-482. []

Q7: Has the performance of SNX-482 been studied under various conditions?

A7: Research on SNX-482 primarily focuses on its biological activity. Information about its material compatibility and stability under diverse conditions is limited in the provided papers.

Q8: Does SNX-482 exhibit any catalytic properties?

A: SNX-482 primarily acts as an antagonist, binding to and inhibiting its target channel. There's no evidence suggesting it possesses catalytic properties. []

Q9: Have computational studies been conducted on SNX-482?

A: Yes, molecular dynamics simulations have been used to study the interaction of SNX-482 with cell membranes, providing insights into its binding mechanism. []

Q10: Are there any quantitative structure-activity relationship (QSAR) models available for SNX-482?

A10: The provided research doesn't explicitly mention QSAR models for SNX-482, but future research could explore this area.

Q11: How does the structure of SNX-482 relate to its activity?

A: While specific structure-activity relationship studies are not described in the provided papers, SNX-482 shares homology with other spider toxins like grammatoxin S1A and hanatoxin, which have distinct ion channel blocking selectivities. This suggests that subtle structural variations within this family of peptides can significantly influence their target specificity. []

Q12: What is known about the stability of SNX-482 under different conditions?

A12: The provided research primarily focuses on the biological activity of SNX-482, and information about its stability under various conditions or specific formulation strategies is limited.

Q13: Is there information available regarding the SHE (Safety, Health, and Environment) regulations for SNX-482?

A13: The research papers provided focus on the scientific aspects of SNX-482 and do not address SHE regulations.

Q14: What is known about the pharmacokinetic properties of SNX-482?

A: The research primarily utilizes SNX-482 in in vitro settings or through direct application to brain slices. Detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is limited. []

Q15: What types of in vitro studies have been conducted with SNX-482?

A15: SNX-482 has been extensively used in:

- Electrophysiology: Patch-clamp recordings on various cell types, including neurons and endocrine cells, have been used to characterize its effects on calcium currents. [, , , , , , ]

- Calcium Imaging: Studies have used calcium-sensitive dyes to monitor intracellular calcium changes in response to SNX-482, providing insights into its mechanism of action. [, , ]

- Cell Culture Models: SNX-482 has been utilized in cell culture systems to investigate its impact on cellular processes such as hormone secretion. [, ]

Q16: Has the in vivo efficacy of SNX-482 been investigated?

A16: While in vivo studies using SNX-482 are limited in the provided research, some studies have explored its effects in living organisms, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

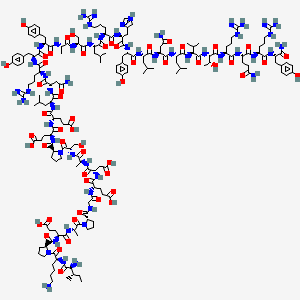

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)